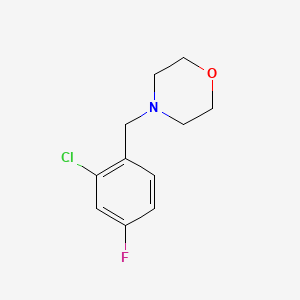4-(2-Chloro-4-fluorobenzyl)morpholine
CAS No.:
Cat. No.: VC13380160
Molecular Formula: C11H13ClFNO
Molecular Weight: 229.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13ClFNO |
|---|---|
| Molecular Weight | 229.68 g/mol |
| IUPAC Name | 4-[(2-chloro-4-fluorophenyl)methyl]morpholine |
| Standard InChI | InChI=1S/C11H13ClFNO/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 |
| Standard InChI Key | PRZCGLPHUYGMGF-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2=C(C=C(C=C2)F)Cl |
| Canonical SMILES | C1COCCN1CC2=C(C=C(C=C2)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Structural Features
-
Morpholine Ring: The morpholine moiety contributes to the compound’s polarity and ability to engage in hydrogen bonding, influencing solubility and pharmacokinetic properties .
-
Benzyl Substituent: The 2-chloro-4-fluorobenzyl group introduces steric and electronic effects, potentially enhancing binding affinity to biological targets. The halogen atoms (Cl and F) may improve metabolic stability and lipophilicity .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-(2-chloro-4-fluorobenzyl)morpholine can be inferred from methods used for analogous compounds. A high-yield approach involves the amination of 2-chloro-4-fluorobenzyl chloride with morpholine under catalytic conditions:
Procedure:
-
Reagents:
-
Conditions:
-
Temperature: 50°C
-
Atmosphere: Nitrogen (Schlenk technique)
-
Duration: 3 hours
-
-
Workup:
-
Extraction with ethyl acetate
-
Purification via silica gel chromatography (eluent: petroleum ether/ethyl acetate = 5:1)
-
This method, adapted from the synthesis of 4-(4-fluorobenzyl)morpholine , achieves yields exceeding 90% for analogous structures. The use of water as a solvent aligns with green chemistry principles, minimizing environmental impact.
Optimization Challenges
-
Regioselectivity: Competing reactions at alternative benzyl positions may occur, necessitating precise control of reaction stoichiometry and temperature.
-
Catalyst Efficiency: Palladium-based catalysts require inert atmospheres to prevent oxidation, increasing operational complexity .
Physicochemical Properties
Thermodynamic and Solubility Data
Spectroscopic Characteristics
-
¹H NMR: Expected signals include a singlet for the benzyl methylene group (~3.4 ppm), multiplet aromatic protons (6.9–7.3 ppm), and morpholine ring protons (2.4–3.7 ppm) .
-
¹³C NMR: Peaks for the quaternary carbons bearing halogens (Cl, F) appear downfield (~160 ppm for C-F) .
Pharmacological and Biomedical Applications
Gastrokinetic Activity
Benzyl-morpholine derivatives, such as AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide), enhance gastric motility without dopamine receptor antagonism . The 2-chloro-4-fluorobenzyl substitution in 4-(2-chloro-4-fluorobenzyl)morpholine may similarly influence gastrointestinal targets, though empirical validation is required.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume